CAS number for 4,4-Dimethoxybut-3-en-2-one and derivatives
CAS number for 4,4-Dimethoxybut-3-en-2-one and derivatives
An In-depth Technical Guide to 4,4-Dimethoxy-2-butanone and its Derivatives for Drug Development Professionals
Foreword: On the Nomenclature of the Core Compound
This guide focuses on the versatile chemical intermediate commonly identified by the CAS Number 5436-21-5 . While the topic requested is "4,4-Dimethoxybut-3-en-2-one," this name implies a carbon-carbon double bond that is inconsistent with the substitution pattern. Extensive database searches confirm that the widely used and commercially available compound is 4,4-Dimethoxy-2-butanone .[1][2][3] This document will proceed under the directive that 4,4-Dimethoxy-2-butanone is the intended subject, owing to its significant role in the synthesis of diverse heterocyclic and aromatic systems. It is also known by synonyms such as 3-Ketobutyraldehyde dimethyl acetal and Acetylacetaldehyde dimethyl acetal.[1][2][3]
Executive Summary: A Bifunctional Building Block of Strategic Importance
4,4-Dimethoxy-2-butanone is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and process development. Its structure uniquely combines a ketone carbonyl group with a protected aldehyde (a dimethyl acetal), creating a powerful 1,3-dielectrophilic three-carbon building block.[4][5] This arrangement allows for sequential and selective reactions, making it an ideal precursor for the synthesis of a wide array of complex molecular scaffolds, particularly substituted pyrimidines, pyrazoles, and naphthalenes, which are core motifs in numerous therapeutic agents.[4][5][6] This guide provides an in-depth exploration of its physicochemical properties, synthesis, reactivity, and proven applications, supported by detailed experimental protocols and safety considerations.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 4,4-Dimethoxy-2-butanone determine its handling, storage, and reactivity. It is typically a colorless to pale yellow liquid with a characteristic sweet odor.[2][7]
| Property | Value | Source |
| CAS Number | 5436-21-5 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [2][7] |
| Molecular Weight | 132.16 g/mol | [7][8] |
| Appearance | Colorless or yellowish liquid | [7] |
| Density | 0.996 g/mL at 25 °C | [7] |
| Boiling Point | 178 °C (at 760 mmHg); 70-73 °C (at 20 mmHg) | [7] |
| Refractive Index (n20/D) | 1.414 | [7] |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |
Spectroscopic data is critical for reaction monitoring and product confirmation. Key spectral features include a characteristic ketone carbonyl stretch in the IR spectrum and distinct proton and carbon signals in NMR analysis.[8]
Synthesis of the Core Reagent
The industrial synthesis of 4,4-Dimethoxy-2-butanone is often achieved via a Claisen ester condensation reaction. A common pathway involves the reaction of an ester, such as ethyl formate or methyl formate, with acetone in the presence of a strong base like sodium methoxide to form sodium butanone enol.[9] This intermediate is then treated with an acidic methanol solution (e.g., containing sulfuric acid) to yield the final product.[9]
The choice of liquid sodium methoxide over its powdered form is a key process consideration, as it mitigates handling issues associated with the highly reactive and hygroscopic powder.[9] The overall process is valued for its use of inexpensive raw materials and its scalability for industrial production.[9]
Caption: Synthesis workflow for 4,4-Dimethoxy-2-butanone.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 4,4-Dimethoxy-2-butanone stems from its identity as a 1,3-dielectrophilic building block. The ketone at C2 and the acetal at C4 (a masked aldehyde) serve as two electrophilic sites for nucleophilic attack.
Caption: The 1,3-dielectrophilic nature of the core molecule.
Synthesis of Pyrimidines and Pyrazoles
A paramount application is the synthesis of substituted pyrimidines and pyrazoles. Reaction with dinucleophiles like guanidine nitrate in the presence of a base (e.g., sodium ethoxide) readily forms the pyrimidine ring, yielding compounds such as 2-amino-4-methylpyrimidine.[5][6] This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.
Similarly, reaction with hydrazine hydrate or substituted hydrazines provides a direct route to 3-methylpyrazoles, another key heterocyclic motif.[4]
Intermediate for Nevirapine Synthesis
4,4-Dimethoxy-2-butanone is a key starting material in a cost-effective and scalable synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment.[6] It is used to prepare the critical building block 2-chloro-3-amino-4-picoline (CAPIC), which forms the core of the final drug molecule.[6]
Construction of Aromatic Systems
The compound serves as a precursor for substituted aromatic and polycyclic aromatic compounds. For instance, reaction with Grignard reagents like benzyl magnesium chloride, followed by acid-catalyzed cyclization, can produce substituted naphthalenes.[4][5] This highlights its utility in constructing complex carbon skeletons from simple, commercially available precursors.[4]
Key Experimental Protocols
The following protocols are synthesized from published literature and serve as a guide for laboratory application.
Protocol 5.1: Synthesis of 2-Amino-4-methylpyrimidine[6][7]
-
Reagents & Setup: Prepare a suspension of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add guanidine nitrate to the suspension and stir at room temperature for 20 minutes.
-
Addition: Add a solution of 4,4-Dimethoxy-2-butanone (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, pour it into saturated ammonium chloride solution, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the target pyrimidine. A typical yield for this reaction is around 66%.[4]
Protocol 5.2: Synthesis of 2-Methylnaphthalene[5][6]
-
Reagents & Setup: In a flame-dried, two-neck flask under an inert argon atmosphere, place 4,4-Dimethoxy-2-butanone (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Slowly add benzyl magnesium chloride (1.0 eq) to the flask via a dropping funnel. Stir the reaction mixture at 0 °C for 45-60 minutes.
-
Quenching: Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the product with diethyl ether.
-
Intermediate Isolation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carbinol acetal intermediate.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent and add boron trifluoride etherate. Reflux the mixture for approximately 30 minutes.
-
Workup & Purification: Pour the reaction mixture into a saturated sodium bicarbonate solution, extract with ether, wash with water, and dry. Remove the solvent and purify the crude product by vacuum distillation to afford 2-methylnaphthalene. This route can achieve yields of approximately 53%.[4]
Notable Derivatives
While this guide focuses on the primary ketone, related structures are also of interest.
-
4,4-dimethoxy-3-methylbutan-2-one (CAS 36075-03-3): This methylated derivative introduces a chiral center, opening possibilities for stereoselective synthesis.[10]
-
α,β-Unsaturated Ketones: The related class of but-3-en-2-one derivatives, such as 4-(4-methoxyphenyl)but-3-en-2-one, are fundamentally different in their reactivity.[11] They act as Michael acceptors and are key building blocks for heterocycles like diazepines and pyrazoles through different mechanistic pathways.[11] Their synthesis typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde and acetone.[12][13]
Safety, Handling, and Storage
As a flammable liquid, 4,4-Dimethoxy-2-butanone requires careful handling to avoid ignition sources. It may cause skin, eye, and respiratory irritation.[14]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16][17] Avoid breathing vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15] Recommended storage temperature is between 0-8 °C.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water.[14][16] If inhaled, move to fresh air.[14] Seek medical attention if symptoms persist.[15]
Though it is used as a flavoring agent and considered safe at low intake levels, concentrated laboratory quantities pose hazards that must be respected through proper safety protocols.[1][8]
References
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4,4-Dimethoxy-2-butanone - Hazardous Agents - Haz-Map. (No date). Haz-Map. [Link]
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SAFETY DATA SHEET - 4-Methoxy-3-buten-2-one. (No date). Fisher Scientific. [Link]
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4,4-Dimethoxy-3-methylbutan-2-one | C7H14O3 | CID 10725484 - PubChem. (No date). PubChem. [Link]
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4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem. (No date). PubChem. [Link]
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Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal. [Link]
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Kumar, V., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Charanraj, T.P., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Pharmacol & Pharmacoepidemiol Studies. [Link]
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Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). (2010, April 8). FooDB. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone. (No date).
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4,4-Dimethoxybut-1-yne. (No date). Organic Syntheses Procedure. [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. (2015, September 10). Organic Spectroscopy International. [Link]
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Preparation of 4-(4-nitrophenyl)but-3-en-2-one. (No date). PrepChem.com. [Link]
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2-Butanone, 4,4-dimethoxy-. (No date). Cheméo. [Link]
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